2-((4-fluorophenyl)thio)-N-(6-methoxybenzo[d]thiazol-2-yl)acetamide
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Overview
Description
2-((4-fluorophenyl)thio)-N-(6-methoxybenzo[d]thiazol-2-yl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorophenyl group, a thioether linkage, and a benzo[d]thiazolyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-fluorophenyl)thio)-N-(6-methoxybenzo[d]thiazol-2-yl)acetamide typically involves a multi-step process. One common method starts with the preparation of the intermediate compounds, such as 4-fluorothiophenol and 6-methoxybenzo[d]thiazole. These intermediates are then subjected to a series of reactions, including nucleophilic substitution and acylation, to form the final product.
Nucleophilic Substitution: The reaction between 4-fluorothiophenol and an appropriate halogenated acetamide under basic conditions can yield the desired thioether linkage.
Acylation: The intermediate product is then acylated with 6-methoxybenzo[d]thiazole in the presence of a suitable acylating agent, such as acetic anhydride or acetyl chloride, to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-((4-fluorophenyl)thio)-N-(6-methoxybenzo[d]thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)
Substitution: Electrophiles like bromine (Br2), nitrating agents (HNO3)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
2-((4-fluorophenyl)thio)-N-(6-methoxybenzo[d]thiazol-2-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving oxidative stress and inflammation.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-((4-fluorophenyl)thio)-N-(6-methoxybenzo[d]thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to influence signal transduction processes.
Altering Gene Expression: Affecting the transcription and translation of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-((4-chlorophenyl)thio)-N-(6-methoxybenzo[d]thiazol-2-yl)acetamide
- 2-((4-bromophenyl)thio)-N-(6-methoxybenzo[d]thiazol-2-yl)acetamide
- 2-((4-methylphenyl)thio)-N-(6-methoxybenzo[d]thiazol-2-yl)acetamide
Uniqueness
Compared to its analogs, 2-((4-fluorophenyl)thio)-N-(6-methoxybenzo[d]thiazol-2-yl)acetamide exhibits unique properties due to the presence of the fluorine atom. Fluorine can enhance the compound’s metabolic stability, bioavailability, and binding affinity to target proteins, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O2S2/c1-21-11-4-7-13-14(8-11)23-16(18-13)19-15(20)9-22-12-5-2-10(17)3-6-12/h2-8H,9H2,1H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIEGNCBJZFMFKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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